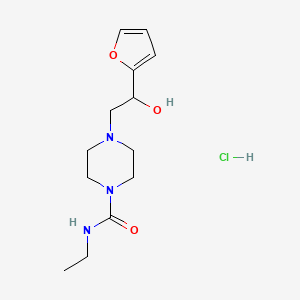

N-ethyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

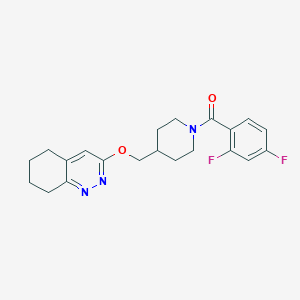

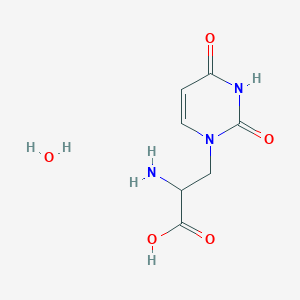

N-ethyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride, also known as FE-PEP, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. This molecule belongs to the class of piperazine carboxamides and has shown promising results in preclinical studies.

Applications De Recherche Scientifique

Novel Derivatives Synthesis

Researchers have developed novel series of derivatives, including N-ethyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride, aimed at evaluating their pharmacological activities. For instance, a study focused on the design, synthesis, and pharmacological evaluation of such derivatives, highlighting their potential antidepressant and antianxiety activities in animal models. These compounds were synthesized through a series of reactions starting from 2-acetylfuran, and their structures were confirmed using various spectroscopic methods. The evaluated compounds showed significant effects in behavioral despair and plus maze tests, indicating their potential as therapeutic agents for depression and anxiety disorders (J. Kumar et al., 2017).

Enantioselective Synthesis Process

Another application of related compounds involves the development of enantioselective synthesis processes for receptor inhibitors, such as CGRP receptor antagonists. A study detailed a convergent, stereoselective, and economical synthesis of the hydrochloride salt of a potent CGRP receptor antagonist. This process included a discussion on the advantages and disadvantages of two routes for synthesizing the chiral indazolyl amino ester subunit, one involving Rh-catalyzed asymmetric hydrogenation and the other a biocatalytic process. The assembled final drug substance showcased the compound's significant role in receptor inhibition (Reginald O. Cann et al., 2012).

Antimicrobial and Antifungal Properties

Compounds containing the N-ethyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine motif have been investigated for their antimicrobial and antibacterial properties. For example, a range of synthesized 7-piperazinylquinolones with a functionalized 2-(furan-3-yl)ethyl moiety demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The study suggests that the nature of the functionality on the ethyl spacer attached to the piperazine ring and the side chain at the N-1 position of the quinolone ring can modulate the antibacterial activity of these compounds (A. Foroumadi et al., 2007).

Bioactivity and Drug Synthesis

The research into N-ethyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride and similar compounds extends into bioactivity studies and drug synthesis. These compounds serve as building blocks for the synthesis of biologically active compounds and pharmaceuticals. Studies have outlined the synthesis of differentially protected piperazines and their use in constructing combinatorial libraries for drug discovery, indicating the versatility and significance of these compounds in medicinal chemistry and drug design (Hongwu Gao & A. Renslo, 2007).

Propriétés

IUPAC Name |

N-ethyl-4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3.ClH/c1-2-14-13(18)16-7-5-15(6-8-16)10-11(17)12-4-3-9-19-12;/h3-4,9,11,17H,2,5-8,10H2,1H3,(H,14,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRQOMYVGIACDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCN(CC1)CC(C2=CC=CO2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrazolo[5,1-b]thiazole, 6-methyl-](/img/structure/B2999004.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2999006.png)

![2-Indolo[3,2-b]quinoxalin-6-ylacetamide](/img/structure/B2999009.png)

![N-(2,5-dimethylphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2999010.png)

![N-cyclopentyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2999019.png)

![9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2999026.png)